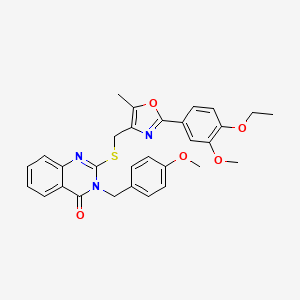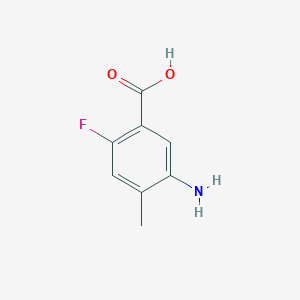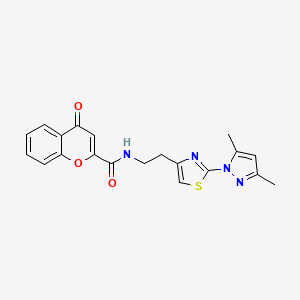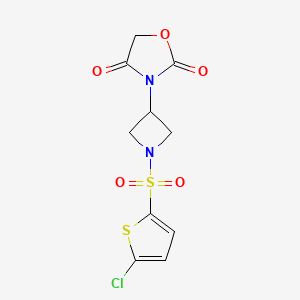![molecular formula C21H19N5O5S B2712620 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-53-0](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H19N5O5S and its molecular weight is 453.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoxia-Selective Cytotoxicity
Compounds with related structures have been explored for their selective toxicity to hypoxic cells, a characteristic beneficial in targeting tumor environments that are often hypoxic. The reductive chemistry of these compounds allows them to become toxic only in the absence of oxygen, potentially reducing harm to healthy, oxygenated tissues (Palmer et al., 1995).
Antifungal and Anti-inflammatory Agents
Derivatives of benzodioxole, a structure related to the query compound, have been synthesized and evaluated for their biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds demonstrate the potential for the development of new therapeutic agents targeting inflammation and pain.
Kinesin Spindle Protein Inhibition
Compounds with related structural features have been identified as inhibitors of the kinesin spindle protein (KSP), exhibiting significant potential as anticancer agents. These inhibitors interfere with the proper segregation of chromosomes during cell division, leading to cell death, particularly in cancer cells (Theoclitou et al., 2011).
Polymer Synthesis and Characterization
Related compounds have been used in the synthesis and characterization of novel aromatic polyimides, demonstrating applications in materials science. These materials exhibit unique properties such as solubility in organic solvents and high thermal stability, making them suitable for various industrial applications (Butt et al., 2005).
Antimicrobial Activity
The synthesis of fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial activity, highlighting the potential of these compounds in addressing antibiotic resistance issues (Desai et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "4-methylbenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine to form N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil.", "Step 2: N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-amino-2-thiouracil is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final compound, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide." ] } | |
Numéro CAS |
872597-53-0 |
Formule moléculaire |
C21H19N5O5S |
Poids moléculaire |
453.47 |
Nom IUPAC |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N5O5S/c1-11-2-4-12(5-3-11)19(28)24-17-18(22)25-21(26-20(17)29)32-9-16(27)23-13-6-7-14-15(8-13)31-10-30-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Clé InChI |
ZTQZEHMYQHTQFE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)



![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)

